2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid
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Overview
Description
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid typically involves multiple steps. One common method includes the reaction of 4-(piperidin-1-ylsulfonyl)aniline with 2-chlorobenzoic acid under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid involves its interaction with specific molecular targets. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-ylsulfonyl)benzoic acid: Shares the piperidinylsulfonyl group but lacks the carbamoyl and benzoic acid moieties.
N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamide: Contains the piperidinylsulfonyl group and an acetamide linkage instead of the carbamoyl group.
Uniqueness
2-({[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
33433-73-7 |
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Molecular Formula |
C19H20N2O6S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyloxy]benzoic acid |
InChI |
InChI=1S/C19H20N2O6S/c22-18(23)16-6-2-3-7-17(16)27-19(24)20-14-8-10-15(11-9-14)28(25,26)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,24)(H,22,23) |
InChI Key |
QJENIZJTAFEYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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